
1-Chloro-3-(difluoromethyl)-5-fluorobenzene
Übersicht
Beschreibung
“1-Chloro-3-(difluoromethyl)-5-fluorobenzene” is a chemical compound with the molecular formula C7H5ClF2 . It is a derivative of benzene, which is a cyclic compound with a ring of six carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves metal-catalyzed reactions . One such reaction is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . This reaction can form various linkages, including C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, and C–S .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools. For instance, MolView is a tool that consists of a structural formula editor and a 3D model viewer . Once you’ve drawn a molecule, you can convert the molecule into a 3D model which is then displayed in the viewer .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on the type of reactions it undergoes. For instance, the Sandmeyer reaction is one such reaction that involves diazonium salts for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, and carbon–boron bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, boiling point of 282.3±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 50.0±3.0 kJ/mol, flash point of 144.9±16.6 °C, and index of refraction of 1.504 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations
- Vibrational Spectroscopy Analysis : Studies utilizing vibrational spectroscopy techniques, such as FTIR and Raman, have analyzed the structural and electronic properties of chloro-difluoromethyl-fluorobenzene derivatives. These investigations provide insights into the influence of halogen substituents on molecular vibrations, which is crucial for understanding reaction mechanisms and designing new materials (Ilango et al., 2008).
Organometallic Chemistry and Catalysis
- Transition-Metal-Based Catalysis : Partially fluorinated benzenes, including chloro-difluoromethyl-fluorobenzene derivatives, are recognized for their utility in organometallic chemistry and catalysis. Their weak coordination to metal centers due to fluorine substitution makes them suitable as solvents or ligands in catalytic processes, thus facilitating various organic transformations (Pike et al., 2017).
Pesticide Chemistry
- Benzoylurea Pesticides : The crystal structure analysis of benzoylurea pesticides highlights the role of fluorinated benzene derivatives in developing agrochemicals. These studies reveal how halogenation influences molecular geometry, intermolecular interactions, and thus, the efficacy of pesticides (Jeon et al., 2014).
Synthetic Chemistry
- Nucleophilic Substitution Reactions : Research on the synthesis of fluorinated aromatic compounds, including chloro-difluoromethyl-fluorobenzene, demonstrates their potential as intermediates for introducing fluorine-containing groups into aromatic rings. These processes are pivotal for creating compounds with enhanced chemical and physical properties for pharmaceutical and material science applications (Sipyagin et al., 2004).
Wirkmechanismus
Safety and Hazards
The safety and hazards of “1-Chloro-3-(difluoromethyl)-5-fluorobenzene” can be determined by referring to its safety data sheet. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-3-(difluoromethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPSSSCRZSNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



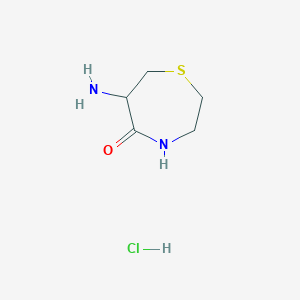
![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
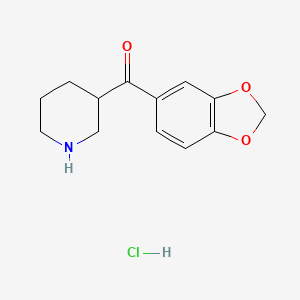
![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
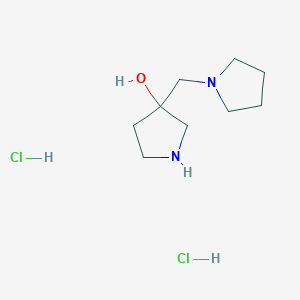

![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
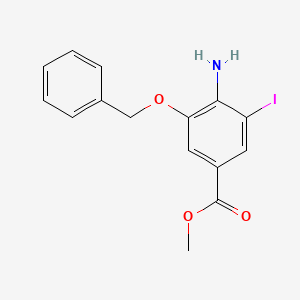
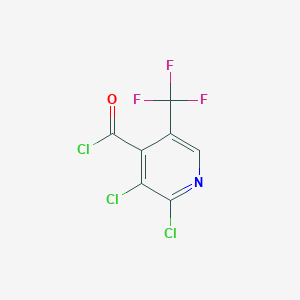
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)